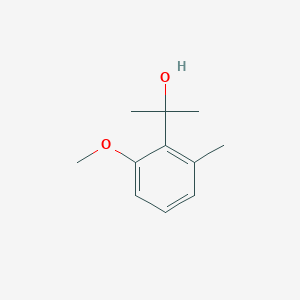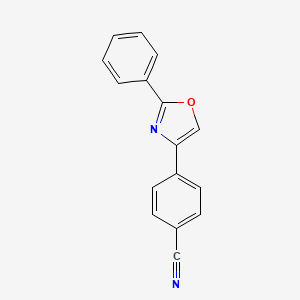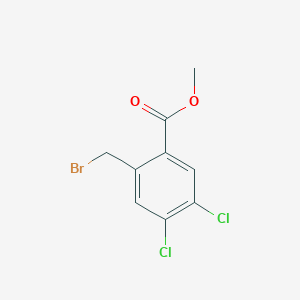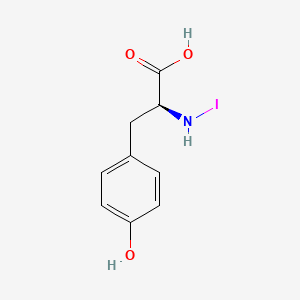
3-(methoxymethyl)pyridine-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(methoxymethyl)pyridine-4-carbonitrile is an organic compound that belongs to the pyridine family. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This compound features a methoxymethyl group attached to the third position and a carbonitrile group attached to the fourth position of the pyridine ring, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methoxymethyl)pyridine-4-carbonitrile can be achieved through various synthetic routes. One common method involves the reaction of 3-(hydroxymethyl)pyridine with methanol in the presence of a strong acid catalyst to form 3-(methoxymethyl)pyridine. This intermediate is then reacted with cyanogen bromide under basic conditions to introduce the carbonitrile group at the fourth position.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of efficient catalysts and purification techniques, such as distillation and crystallization, are common in industrial settings.
化学反応の分析
Types of Reactions
3-(methoxymethyl)pyridine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form a formyl or carboxyl group.
Reduction: The carbonitrile group can be reduced to form an amine or an aldehyde.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: 3-(formylmethyl)pyridine-4-carbonitrile or 3-(carboxymethyl)pyridine-4-carbonitrile.
Reduction: 3-(methoxymethyl)pyridine-4-amine or 3-(methoxymethyl)pyridine-4-aldehyde.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
科学的研究の応用
3-(methoxymethyl)pyridine-4-carbonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It is used in the development of bioactive molecules and as a building block in medicinal chemistry.
Industry: It is used in the production of agrochemicals, dyes, and materials with specific properties.
作用機序
The mechanism of action of 3-(methoxymethyl)pyridine-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxymethyl and carbonitrile groups can influence the compound’s binding affinity and selectivity towards its molecular targets. The pathways involved may include inhibition or activation of specific enzymes, receptor binding, or modulation of signaling pathways.
類似化合物との比較
Similar Compounds
3-(hydroxymethyl)pyridine-4-carbonitrile: Similar structure but with a hydroxymethyl group instead of a methoxymethyl group.
3-(methoxymethyl)pyridine-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonitrile group.
4-cyanopyridine: Lacks the methoxymethyl group but has a similar carbonitrile group at the fourth position.
Uniqueness
3-(methoxymethyl)pyridine-4-carbonitrile is unique due to the presence of both the methoxymethyl and carbonitrile groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable intermediate in the synthesis of diverse organic compounds with specific properties.
特性
分子式 |
C8H8N2O |
|---|---|
分子量 |
148.16 g/mol |
IUPAC名 |
3-(methoxymethyl)pyridine-4-carbonitrile |
InChI |
InChI=1S/C8H8N2O/c1-11-6-8-5-10-3-2-7(8)4-9/h2-3,5H,6H2,1H3 |
InChIキー |
ORDNKZGFKGQYIL-UHFFFAOYSA-N |
正規SMILES |
COCC1=C(C=CN=C1)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


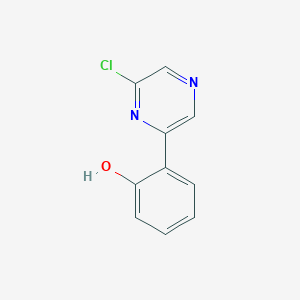
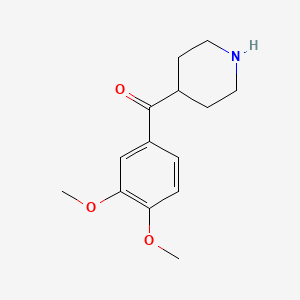
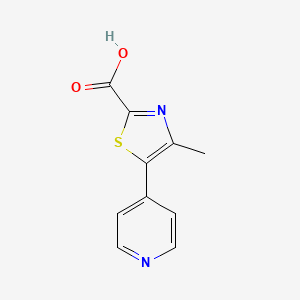
![3-(2,4-Difluorophenyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine](/img/structure/B8676213.png)
![2-Chloro-4-(1-ethoxy-vinyl)thieno[3,2-d]pyrimidine](/img/structure/B8676220.png)
![8-methoxy-4H-benzo[1,3]dioxine-6-carbaldehyde](/img/structure/B8676228.png)

![3H-benzo[f]chromene](/img/structure/B8676244.png)
